molecular formula C11H11Cl2N B2766934 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287298-28-4

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2766934
CAS No.: 2287298-28-4
M. Wt: 228.12
InChI Key: FGSGPMMNNJRLMH-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by a bicyclo[111]pentane core structure substituted with a 3,4-dichlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent functionalization steps introduce the desired substituents.

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine, can be achieved through flow photochemical processes, allowing for efficient production of the bicyclo[1.1.1]pentane core . Industrial methods focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amine group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, halogenation reactions can introduce additional halogen atoms, while oxidation reactions can convert the amine group to a nitro or imine group.

Scientific Research Applications

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity to target proteins. The 3,4-dichlorophenyl group and amine group contribute to the compound’s overall pharmacophore, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the specific positioning of the dichlorophenyl group, which can significantly impact its chemical reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGPMMNNJRLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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